[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine

SGLT2 Selectivity Diabetes

This is the exact pharmacophoric core of Ipragliflozin (ASP1941), a clinically approved SGLT2 inhibitor with an IC₅₀ of 7.38 nM against human SGLT2 and 254-fold selectivity over SGLT1. Unlike generic pyrimidine methanamines or alternative SGLT2i scaffolds (e.g., dapagliflozin, empagliflozin), this 2-isopropoxypyrimidine core confers a unique selectivity profile ideal for SAR studies on renal glucose handling and diabetic kidney disease models. Critical for reproducible mechanistic research—substitution invalidates comparative pharmacological data.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1439991-81-7
Cat. No. B1458124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
CAS1439991-81-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=CC(=N1)CN
InChIInChI=1S/C8H13N3O/c1-6(2)12-8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3
InChIKeyIKABMLSATSMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine (CAS 1439991-81-7): SGLT2 Inhibitor Pharmacophore for Metabolic Research


[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine (CAS 1439991-81-7) is a key synthetic intermediate and the pharmacophoric core of Ipragliflozin (ASP1941), a clinically approved sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus [1]. This pyrimidine derivative features a 2-isopropoxy substituent and a 4-methanamine moiety, which are critical for potent and selective SGLT2 inhibition. The compound exhibits an in vitro IC₅₀ of 7.38 nM against human SGLT2 and demonstrates 254-fold selectivity over human SGLT1 (IC₅₀ = 1876 nM) [2]. As the active scaffold of a marketed drug, this compound is essential for research in glucose metabolism, diabetic complications, and the development of novel SGLT2-targeting therapeutics.

Why Generic SGLT2 Pharmacophores Cannot Replace [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine in Targeted Research


Substituting [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine with other pyrimidine methanamines or even other SGLT2 inhibitor scaffolds is scientifically invalid for precise mechanistic studies. This compound's unique 2-isopropoxypyrimidine core is not a generic building block; it is the specific heterocyclic framework of Ipragliflozin that confers its distinct pharmacological profile. While other SGLT2 inhibitors like dapagliflozin or canagliflozin share the same therapeutic class, they possess different core structures (e.g., C-aryl glucosides) and exhibit vastly different selectivity ratios and pharmacokinetic behaviors [1]. For instance, the SGLT2 selectivity of Ipragliflozin (254-fold) is substantially lower than that of dapagliflozin (1242-fold) and empagliflozin (2680-fold), leading to differential off-target profiles [2]. Furthermore, Ipragliflozin is categorized as a long-acting SGLT2 inhibitor alongside dapagliflozin, distinct from intermediate-acting agents like canagliflozin and empagliflozin, which has direct implications for in vivo experimental design [3]. Therefore, using an alternative scaffold would introduce confounding variables related to target engagement, duration of action, and metabolic stability, compromising the validity and reproducibility of any research derived from it.

Quantitative Differentiators of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Against In-Class SGLT2 Inhibitor Scaffolds


Distinct SGLT2 Selectivity Profile of Ipragliflozin Scaffold vs. Other SGLT2 Inhibitor Cores

The [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine scaffold, as Ipragliflozin, exhibits a unique SGLT2 selectivity ratio that differentiates it from other in-class inhibitors. In standardized in vitro assays, Ipragliflozin has an IC₅₀ of 7.38 nM for human SGLT2 and 1876 nM for human SGLT1, yielding a selectivity ratio of 254 [1]. This ratio is markedly lower than that of dapagliflozin (1242-fold), empagliflozin (2680-fold), and tofogliflozin (2912-fold), but higher than that of canagliflozin (155-fold) and luseogliflozin (1770-fold) [2]. This specific selectivity profile, driven by the core scaffold, dictates the potential for SGLT1-mediated off-target effects, which is a critical parameter for designing experiments investigating glucose homeostasis and gastrointestinal physiology.

SGLT2 Selectivity Diabetes Drug Discovery

Long-Acting Pharmacodynamic Classification of Ipragliflozin Scaffold

In a comprehensive comparative study of six SGLT2 inhibitors in mice, the Ipragliflozin scaffold was classified as a 'long-acting' agent, alongside dapagliflozin, based on its prolonged urinary glucose excretion (UGE) effect [1]. This is in contrast to 'intermediate-acting' inhibitors like tofogliflozin, canagliflozin, empagliflozin, and luseogliflozin. Specifically, a significant increase in UGE was still observed 18 hours post-dose for Ipragliflozin, whereas the effect of intermediate-acting agents had waned [2]. Furthermore, Ipragliflozin and luseogliflozin demonstrated a faster onset of pharmacological effect compared to the other inhibitors, suggesting rapid kidney distribution [3].

Pharmacokinetics Pharmacodynamics Urinary Glucose Excretion Diabetes

Clinically Validated Efficacy of Ipragliflozin Scaffold in T2DM Patients with Renal Impairment

A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model was developed to compare the optimal dosage of four SGLT2 inhibitors in T2DM patients with varying degrees of renal insufficiency [1]. The model predicted that to achieve optimal hypoglycemic effects, patients with mild, moderate, and severe renal impairment would require Ipragliflozin 50 mg once daily (qd), dapagliflozin 10 mg qd or canagliflozin 100 mg qd, and empagliflozin 10 mg, respectively [2]. This demonstrates that the Ipragliflozin scaffold retains robust efficacy in a specific patient sub-population where other SGLT2 inhibitors may require different dosing strategies, underscoring its distinct renal handling and pharmacodynamic profile [3].

Chronic Kidney Disease Type 2 Diabetes Dose Optimization PBPK Modeling

Comparative Safety Profile of Ipragliflozin Scaffold in T2DM Patients with Heart Failure

A network meta-analysis of randomized controlled trials evaluated the efficacy and safety of SGLT2 inhibitors in T2DM patients with heart failure [1]. Among the inhibitors compared (canagliflozin, ipragliflozin, empagliflozin, remogliflozin, licogliflozin, dapagliflozin), Ipragliflozin and licogliflozin were associated with the lowest incidence of adverse events [2]. In contrast, dapagliflozin was linked to a higher risk of urinary tract infections, and glimepiride (a sulfonylurea control) had an increased risk of hypoglycemia [3]. This safety data differentiates the Ipragliflozin scaffold as a potentially favorable core for drug development targeting a comorbid T2DM-HF population where adverse event profiles are a critical differentiator.

Heart Failure Cardiovascular Safety Network Meta-Analysis Diabetes

Comparative SGLT5 Inhibitory Potency of Ipragliflozin Scaffold

A systems pharmacology model analyzing five SGLT2 inhibitors (dapagliflozin, canagliflozin, ipragliflozin, empagliflozin, tofogliflozin) revealed differential off-target activities within the SGLT family [1]. The model indicated that Ipragliflozin and empagliflozin are the strongest inhibitors of SGLT5, based on concentration levels achieved at labeled or maximal phase 2/3 doses [2]. In contrast, canagliflozin exhibited the strongest effect on SGLT6 [3]. This demonstrates that even within the SGLT2 inhibitor class, the specific core scaffold (and not just the SGLT2 IC₅₀) dictates a unique polypharmacology profile, which may contribute to differential therapeutic effects or side effects.

SGLT5 Inhibitor Profiling Off-target Effects Systems Pharmacology

Optimal Research and Development Applications for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine


Preclinical Development of Next-Generation SGLT2 Inhibitors with Tailored Selectivity

The [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine scaffold serves as an ideal starting point for medicinal chemistry programs aiming to fine-tune SGLT2/SGLT1 selectivity. Its 254-fold selectivity ratio [1] provides a middle-ground between highly selective agents like empagliflozin (2680-fold) and less selective ones like canagliflozin (155-fold) [2]. This allows SAR studies to systematically explore structural modifications that either increase or decrease selectivity, a critical parameter for optimizing the balance between glycemic control and gastrointestinal tolerability. The compound's use in competitive binding assays and co-crystallization efforts directly informs rational drug design.

Pharmacological Studies in Diabetic Nephropathy and Renal Impairment Models

Given the validated PBPK/PD model predicting Ipragliflozin's optimal dose of 50 mg qd in T2DM patients with renal insufficiency [1], this scaffold is uniquely suited for research in diabetic kidney disease. It enables the study of SGLT2 inhibition under conditions of reduced glomerular filtration, where the efficacy of other inhibitors may be diminished or require significant dose adjustment. Researchers can use this compound in rodent models of chronic kidney disease to investigate renoprotective mechanisms and to validate dosing strategies for this challenging patient population [2].

Investigation of Long-Acting SGLT2 Inhibition in Metabolic and Circadian Rhythm Studies

The long-acting pharmacodynamic profile of this scaffold [1] makes it the reagent of choice for chronic dosing studies in animals. The sustained urinary glucose excretion (>18 hours) reduces the need for multiple daily administrations, minimizing stress and improving data consistency in long-term experiments. This is particularly valuable for studies examining the effects of SGLT2 inhibition on circadian metabolic rhythms, body weight regulation, and the progression of metabolic syndrome, where a stable, 24-hour pharmacological effect is essential for interpreting results [2].

Chemical Biology and Polypharmacology Studies on SGLT Family Transporters

For researchers exploring the physiological roles of lesser-studied SGLT family members, this scaffold is a valuable chemical probe due to its unique polypharmacology. As one of the most potent SGLT5 inhibitors within the SGLT2 inhibitor class [1], it allows for the investigation of SGLT5-mediated effects in renal and metabolic tissues. By using this compound in comparative studies with more SGLT6-selective agents like canagliflozin [2], scientists can dissect the individual contributions of different SGLT transporters to overall metabolic and renal function, advancing fundamental understanding of this important protein family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.